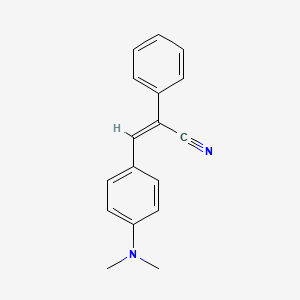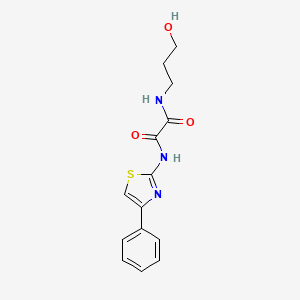
3-(4-(Dimethylamino)phenyl)-2-phenylacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Dimethylamino)phenyl)-2-phenylacrylnitril ist eine organische Verbindung, die eine Dimethylaminogruppe aufweist, die an einen Phenylring gebunden ist, der wiederum mit einer Phenylacrylnitril-Einheit verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-(Dimethylamino)phenyl)-2-phenylacrylnitril kann auf verschiedene Weise erfolgen. Ein üblicher Ansatz beinhaltet die Kondensation von 4-(Dimethylamino)benzaldehyd mit Phenylacetonitril in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion verläuft typischerweise unter Rückflussbedingungen, und das Produkt wird durch Umkristallisation gereinigt .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Zusätzlich kann die Implementierung von Prinzipien der grünen Chemie, wie die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren, den Prozess nachhaltiger gestalten .
Analyse Chemischer Reaktionen
Reaktionstypen
3-(4-(Dimethylamino)phenyl)-2-phenylacrylnitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.
Reduktion: Wasserstoffgas mit Palladiumkatalysator, Natriumborhydrid.
Substitution: Halogenide, Thiole und andere Nucleophile.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren, Ketone.
Reduktion: Amine, Alkohole.
Substitution: Halogenierte oder thiolhaltige Derivate.
Wissenschaftliche Forschungsanwendungen
3-(4-(Dimethylamino)phenyl)-2-phenylacrylnitril hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen und Materialien verwendet.
Industrie: Wird bei der Produktion von Farbstoffen, Pigmenten und anderen Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 3-(4-(Dimethylamino)phenyl)-2-phenylacrylnitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Elektronendonor oder -akzeptor wirken und verschiedene Redoxreaktionen ermöglichen. Sie kann auch mit Enzymen und Rezeptoren interagieren, ihre Aktivität modulieren und zelluläre Prozesse beeinflussen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Dimethylaminoantipyrin: Eine Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen Anwendungen, die hauptsächlich als pharmazeutisches Mittel verwendet wird.
4-Dimethylaminophenol: Eine weitere verwandte Verbindung mit Anwendungen bei der Behandlung von Schwefelwasserstoffvergiftung.
Einzigartigkeit
3-(4-(Dimethylamino)phenyl)-2-phenylacrylnitril ist aufgrund seiner spezifischen strukturellen Anordnung einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
6850-13-1 |
|---|---|
Molekularformel |
C17H16N2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(Z)-3-[4-(dimethylamino)phenyl]-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C17H16N2/c1-19(2)17-10-8-14(9-11-17)12-16(13-18)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-12+ |
InChI-Schlüssel |
HYAJIHDALOHMPT-FOWTUZBSSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2-naphthohydrazide](/img/structure/B11991332.png)


![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991348.png)
![Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]-](/img/structure/B11991349.png)
![methyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991362.png)
![2-Methyl-4-oxo-3-phenoxy-4H-chromen-7-YL (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11991367.png)
![7-[(2Z)-3-chloro-2-butenyl]-3-methyl-8-[(3-phenylpropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11991374.png)

![N-[(1Z)-1-(4-methoxyphenyl)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11991389.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991394.png)
![4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11991398.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11991413.png)
